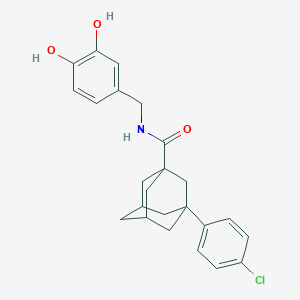
3-(4-Chloro-phenyl)-adamantane-1-carboxylic acid 3,4-dihydroxy-benzylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ABC294735 is a dual SK1/SK2 inhibitor with potential anticancer activity.
Wissenschaftliche Forschungsanwendungen
Adamantane Derivatives in Medicinal Chemistry
Adamantane derivatives, including structures similar to 3-(4-Chloro-phenyl)-adamantane-1-carboxylic acid 3,4-dihydroxy-benzylamide, have been prominently used in drug development for treating neurological diseases, antiviral applications, and as agents against type-2 diabetes. Their incorporation into various drugs has been a significant area of research, showing the versatility of adamantane-based compounds in medicinal chemistry (Wei et al., 2019).
Synthesis and Characterization for Material Development
The synthesis and characterization of adamantane derivatives, including compounds like 3-(4-Chloro-phenyl)-adamantane-1-carboxylic acid 3,4-dihydroxy-benzylamide, have been key in developing new materials. These compounds have been analyzed using techniques like X-ray diffraction, thermogravimetric analysis, and Fourier-transform infrared spectroscopy, contributing to the field of material science (Feng et al., 2019).
Advanced Synthesis Techniques
Research has been conducted on advanced synthesis techniques for adamantane derivatives. This includes exploring methods like C-methylation of carboxylic acids using trimethylaluminium, which could potentially be applied to compounds similar to 3-(4-Chloro-phenyl)-adamantane-1-carboxylic acid 3,4-dihydroxy-benzylamide (Meisters & Mole, 1974). This research contributes to the understanding of chemical reactions and synthesis pathways relevant to the development of new adamantane-based compounds.
Antimicrobial and Antifungal Applications
Studies have shown that adamantane derivatives demonstrate significant antimicrobial and antifungal activities. These findings suggest potential applications for compounds like 3-(4-Chloro-phenyl)-adamantane-1-carboxylic acid 3,4-dihydroxy-benzylamide in developing new antimicrobial and antifungal agents, contributing to the field of infectious disease research and treatment (El-Emam et al., 2012).
Eigenschaften
CAS-Nummer |
917236-13-6 |
|---|---|
Produktname |
3-(4-Chloro-phenyl)-adamantane-1-carboxylic acid 3,4-dihydroxy-benzylamide |
Molekularformel |
C24H26ClNO3 |
Molekulargewicht |
411.92114 |
IUPAC-Name |
(1s,3r,5R,7S)-3-(4-chlorophenyl)-N-(3,4-dihydroxybenzyl)adamantane-1-carboxamide |
InChI |
InChI=1S/C24H26ClNO3/c25-19-4-2-18(3-5-19)23-9-16-7-17(10-23)12-24(11-16,14-23)22(29)26-13-15-1-6-20(27)21(28)8-15/h1-6,8,16-17,27-28H,7,9-14H2,(H,26,29)/t16-,17+,23+,24- |
InChI-Schlüssel |
KNZHUAFGWMRPPB-NBKKPGCJSA-N |
SMILES |
O=C([C@@]12C[C@]3(C4=CC=C(Cl)C=C4)C[C@@](C2)([H])C[C@](C3)([H])C1)NCC5=CC=C(O)C(O)=C5 |
Aussehen |
white solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
ABC294735; ABC-294735; ABC 294735. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



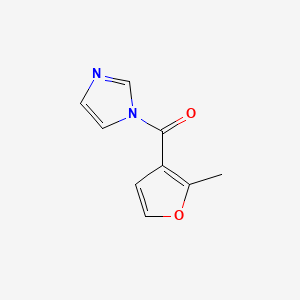
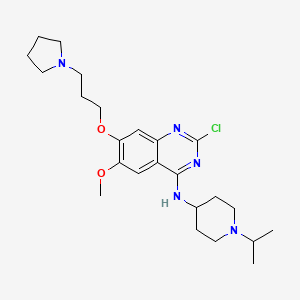
![3-(3-Aminopropoxy)-N-[2-[[3-[[(4-chloro-2-hydroxyphenyl)amino]carbonyl]-2-naphthalenyl]oxy]ethyl]-2-naphthalenecarboxamideHydrochloride](/img/structure/B605007.png)
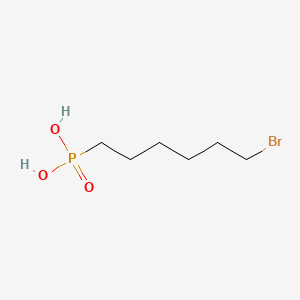
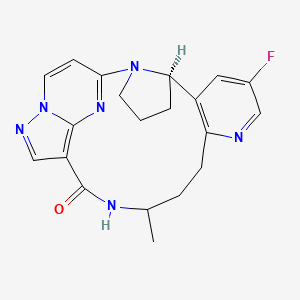
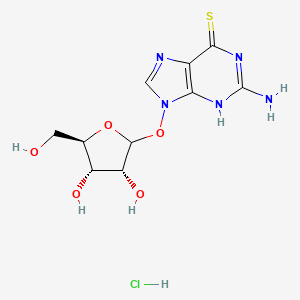
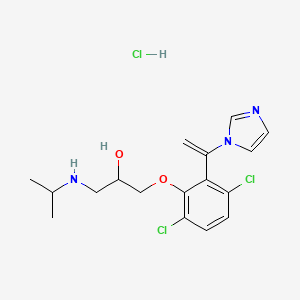

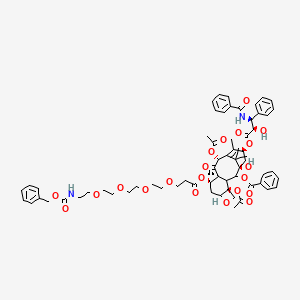
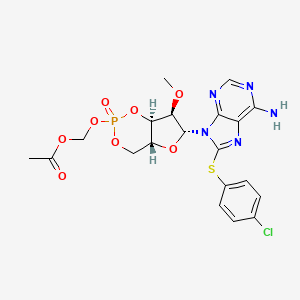
![3-(5-fluorobenzofuran-3-yl)-4-(5-methyl-5H-[1,3]dioxolo[4,5-f]indol-7-yl)-1H-pyrrole-2,5-dione](/img/structure/B605026.png)
![1-[2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl]-3,3-diphenylpiperidin-2-one](/img/structure/B605027.png)
![1-(7-Methoxyquinolin-4-yl)-3-[6-(trifluoromethyl)pyridin-2-yl]urea](/img/structure/B605029.png)